Hinokinin

Overview

Description

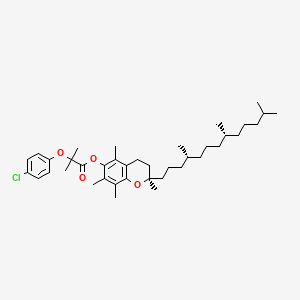

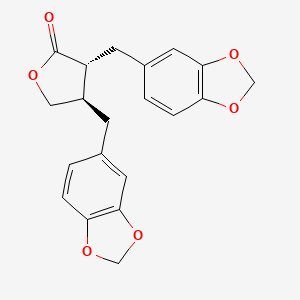

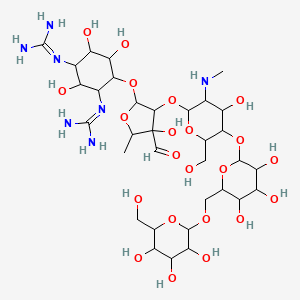

Hinokinin is a dibenzylbutyrolactone lignan, derived from various species of plants such as Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum, and Bursera . It was first isolated by Yoshiki and Ishiguro in 1933 from hinoki wood . This compound is known for its potential neuroprotective, anti-inflammatory, anti-tumor, antiviral, and antifungal properties .

Mechanism of Action

Hinokinin, also known as (-)-Hinokinin, is a dibenzylbutyrolactone lignan derived from various species of plants . It has been shown to have potential neuroprotective effects, as well as anti-inflammatory, anti-tumor, antiviral, and antifungal properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

For instance, it has potential neuroprotective effects , and it has been shown to inhibit the generation of superoxide molecules by neutrophils .

Mode of Action

This compound interacts with its targets to induce various changes. For example, it has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This suggests that this compound may interact with its targets to modulate their activity, thereby exerting its biological effects.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce LPS-induced nitric oxide production from macrophages . The anti-inflammatory property of this compound is mediated by the NF-kB signaling mechanism . Additionally, this compound has been shown to modulate the Nrf2/Keap1/ARE pathway, MAPKs (JNK, p38, and ERK 1/2), and TLR4/MyD88/NF-κB mediated inflammatory pathways .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has been shown to induce apoptosis and promote antitumor actions on various cancer cell lines in vitro . It significantly reduced the viability of HuH-7 cells and showed to be a strong inducer of apoptosis . Furthermore, this compound was found to be highly toxic using the brine shrimp lethality test .

Action Environment

One study found that the percentage of seawater significantly influenced the peak area of this compound . This suggests that environmental factors such as the presence of seawater may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Hinokinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This inhibition is mediated by the nuclear factor kappa B signaling mechanism . Additionally, this compound reduces lipopolysaccharide-induced nitric oxide production from macrophages . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis and promote antitumor actions in various cancer cell lines . This compound also influences cell signaling pathways, such as the nuclear factor kappa B signaling mechanism, which plays a role in its anti-inflammatory properties . Furthermore, this compound has demonstrated neuroprotective effects by modulating human monoamine and gamma-aminobutyric acid transporter activities . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the generation of superoxide molecules by neutrophils and decreases elastase secretion from neutrophils through the nuclear factor kappa B signaling mechanism . Additionally, this compound reduces lipopolysaccharide-induced nitric oxide production from macrophages . These molecular interactions contribute to the compound’s anti-inflammatory and antitumor properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various experimental conditions, maintaining its biological activity over extended periods Studies have demonstrated that this compound can induce apoptosis and promote antitumor actions in cancer cell lines over time . These findings suggest that this compound’s effects may persist and potentially enhance with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antitumor and anti-inflammatory activities . At higher doses, this compound has demonstrated increased cytotoxicity and apoptosis induction in cancer cell lines . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is synthesized from pinoresinol and undergoes further modifications to form its active structure . This compound’s metabolic pathways include interactions with enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol dehydrogenase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . This compound’s distribution within cells and tissues is crucial for its biological activity, as it determines the compound’s availability and effectiveness in target areas.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of hinokinin involves a three-step cascade reaction. This includes highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the pivotal butyrolactonimidate intermediate . The synthesis can be summarized as follows:

Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Anion-Oxidative Hydroxylation: This step introduces a hydroxyl group to the intermediate.

Oxygen Anion Cyclization: This step forms the butyrolactone ring structure.

Industrial Production Methods: this compound can also be synthesized from pinoresinol, a lignan found in various plants . The industrial production methods are still under research, but the sol-gel process has been explored for creating functionalized mesoporous silica incorporating this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Hinokinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance or alter its biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Hinokinin is unique among lignans due to its diverse biological activities. Similar compounds include:

Podophyllotoxin: Another lignan with strong cytotoxic activity against cancer cell lines.

Deoxypodophyllotoxin: Known for its antiviral and antitumor properties.

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name |

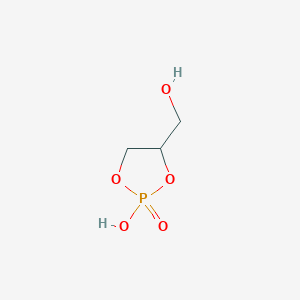

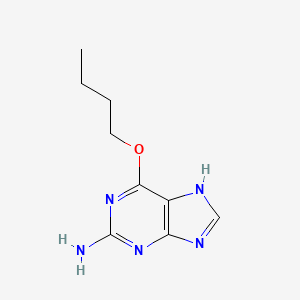

(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWGQGZPYDSYEL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949391 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26543-89-5 | |

| Record name | Hinokinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)